molecular formula C23H24N2O5S B2523878 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448034-05-6

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2523878
CAS No.: 1448034-05-6
M. Wt: 440.51
InChI Key: GIRSKSOFTQPDFG-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS: 1448034-05-6) is a synthetic compound featuring a benzofuran-2-carbonyl-substituted piperidine core linked via a methylene bridge to a 2,3-dihydrobenzofuran-5-sulfonamide group. The compound’s stereochemical complexity and hybrid architecture make it a subject of interest for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c26-23(22-14-17-3-1-2-4-21(17)30-22)25-10-7-16(8-11-25)15-24-31(27,28)19-5-6-20-18(13-19)9-12-29-20/h1-6,13-14,16,24H,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRSKSOFTQPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro studies, potential therapeutic applications, and structural characteristics that contribute to its pharmacological effects.

Structural Characteristics

The compound features a benzofuran moiety , a piperidine ring , and a sulfonamide group , which are critical for its interaction with biological targets. The molecular formula is C23H24N2O4SC_{23}H_{24}N_{2}O_{4}S, and it has a molecular weight of approximately 444.51 g/mol. The unique combination of these functional groups suggests various mechanisms of action that can be exploited in drug development.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits in vitro antimicrobial activity against a range of bacteria and fungi. Notably, it shows effectiveness against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Organism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anticancer Potential

Research has explored the compound's anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, this compound was evaluated against the MDA-MB-436 breast cancer cell line using an MTT assay. The results indicated significant cytotoxicity with an IC50 value of approximately 5 µM, suggesting it may induce apoptosis and cell cycle arrest at the G2/M phase .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical to cancer cell survival and proliferation. Molecular docking studies suggest that the compound may bind effectively to targets involved in DNA repair mechanisms, similar to other known PARP inhibitors .

Case Study 1: In Vitro Efficacy Against Cancer Cells

In a controlled laboratory setting, researchers treated MDA-MB-436 cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment with this compound resulted in:

  • Increased early apoptotic cells : From 0.14% (control) to 0.27%.
  • Late apoptotic cells : Increased from 0.98% (control) to 1.02%.

These findings suggest that the compound not only inhibits cell growth but also triggers programmed cell death mechanisms .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated significant activity against multi-drug resistant strains, indicating its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Structural Analog: 4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide (CAS: 2097890-16-7)

Key Similarities :

  • Contains a 2,3-dihydrobenzofuran moiety and a sulfonamide group.
  • Molecular weight: 400.5 g/mol (identical to the target compound’s calculated weight based on structural homology) .

Key Differences :

  • Core Ring : Pyrrolidine instead of piperidine, reducing ring size and altering conformational flexibility.
  • Substituents : N,N-dimethyl sulfonamide vs. the target’s unsubstituted sulfonamide, which may impact solubility and hydrogen-bonding capacity.
  • Linkage : A carbonyl group bridges the pyrrolidine and benzene rings, whereas the target uses a benzofuran-2-carbonyl-piperidine linkage.

Pharmacological Implications: The pyrrolidine ring may enhance metabolic stability due to reduced steric hindrance compared to piperidine.

Fentanyl Analogs (e.g., 2'-Fluoroortho-fluorofentanyl, CAS: Not listed)

Key Similarities :

  • Piperidine backbone with carbonyl substituents, a structural motif shared with the target compound .

Key Differences :

  • Functional Groups : Fentanyl analogs feature propionamide or acetamide groups instead of sulfonamides, directing activity toward opioid receptors.
  • Aromatic Systems : Lack dihydrobenzofuran or sulfonamide moieties, critical for the target’s hypothesized mechanism.

Pharmacological Implications :
While fentanyl analogs target μ-opioid receptors, the sulfonamide and benzofuran groups in the target compound suggest divergent applications, such as carbonic anhydrase or protease inhibition .

Dihydroisobenzofuran Derivatives (e.g., 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide)

Key Similarities :

  • Dihydroisobenzofuran core, analogous to the target’s dihydrobenzofuran system.

Key Differences :

  • Substituents: A dimethylaminopropyl chain and fluorophenyl group replace the sulfonamide and benzofuran-carbonyl-piperidine motifs.
  • Molecular Weight : Higher due to the fluorophenyl and alkylamine groups.

Pharmacological Implications: The dimethylaminopropyl chain may enhance blood-brain barrier penetration, but the lack of sulfonamide could limit utility in sulfonamide-targeted therapies .

Sulfonamide Derivatives with Piperidine/Tetramethylpiperidine Substituents (e.g., N-(Phenylsulfonyl)-N-(3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydrobenzofuran-2-yl)benzenesulfonamide)

Key Similarities :

  • Dual sulfonamide groups and dihydrobenzofuran systems.
  • Piperidine-derived substituents (tetramethylpiperidine) influencing steric effects .

Key Differences :

  • Oxy-Tetramethylpiperidine Group : Introduces steric bulk and oxidative metabolic liabilities absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hypothesized Targets
Target Compound (1448034-05-6) C₂₂H₂₃N₂O₅S (estimated) ~400.5 Piperidine, benzofuran-2-carbonyl, sulfonamide Enzymes (e.g., carbonic anhydrase)
4-[3-(Dihydrobenzofuran)pyrrolidine... (2097890-16-7) C₂₁H₂₄N₂O₄S 400.5 Pyrrolidine, N,N-dimethyl sulfonamide Proteases, GPCRs
2'-Fluoroortho-fluorofentanyl C₂₃H₂₈F₂N₂O₂ 414.5 Piperidine, fluorophenyl, propionamide μ-Opioid receptor
Dihydroisobenzofuran Carboxamide C₂₁H₂₃FN₂O₂ 366.4 Dihydroisobenzofuran, dimethylaminopropyl Serotonin receptors

Preparation Methods

Benzofuran-2-carbonyl Chloride Preparation

Benzofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–5°C. The resultant acyl chloride is purified via distillation under reduced pressure (yield: 85–92%).

Piperidine Acylation

Piperidine-4-methanol is acylated with benzofuran-2-carbonyl chloride in the presence of triethylamine (Et₃N) as a base. Reaction conditions (0°C for 2 h, then room temperature for 12 h) afford N-(piperidin-4-ylmethyl)benzofuran-2-carboxamide. tert-Butyloxycarbonyl (Boc) protection of the piperidine nitrogen is critical to prevent undesired side reactions.

Key Data :

  • 13C NMR (CDCl₃) : δ 166.9 (C=O), 154.6 (benzofuran C-O), 79.8 (Boc C-O)
  • Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane 1:3)

Synthesis of 2,3-Dihydrobenzofuran-5-sulfonamide

Diastereoselective Dihydrobenzofuran Formation

A domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines achieves trans-2,3-dihydrobenzofuran scaffolds. Using acetonitrile as solvent and K₃PO₄·3H₂O as base at 30°C, the reaction proceeds with 72–88% diastereoselectivity.

Example Protocol :

  • Combine salicylaldehyde-derived sulfinyl imine (1.0 eq), sulfur ylide (2.5 eq), and K₃PO₄·3H₂O (2.5 eq) in CH₃CN.
  • Stir at 30°C for 12 h.
  • Purify via flash chromatography to isolate trans-dihydrobenzofuran (yield: 53–69%).

Sulfonylation at C5 Position

Chlorosulfonation of dihydrobenzofuran using chlorosulfonic acid (ClSO₃H) in DCM at −10°C introduces the sulfonyl chloride group. Subsequent amidation with ammonium hydroxide (NH₄OH) yields 2,3-dihydrobenzofuran-5-sulfonamide.

Optimization Notes :

  • Excess ClSO₃H (3.0 eq) ensures complete conversion.
  • Reaction temperature >0°C leads to over-sulfonation.

Coupling of Intermediate A and Fragment B

Reductive Amination

The piperidine-methyl intermediate undergoes reductive amination with 2,3-dihydrobenzofuran-5-sulfonamide. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) facilitates the reaction over 24 h.

Analytical Validation :

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30)
  • MS (ESI+) : m/z 498.2 [M+H]⁺

Boc Deprotection

Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 h. Neutralization with NaHCO₃ and extraction yields the target compound.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Diastereoselectivity Key Advantage
Reductive Amination 65 98.5 N/A Mild conditions, scalability
Domino Annulation 69 97 88:12 Stereochemical control
Sulfonylation 85 99 N/A High functional group tolerance

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on piperidine necessitate slow addition of acylating agents to prevent dimerization.
  • Sulfonamide Hydrolysis : Acidic conditions during Boc deprotection risk sulfonamide cleavage. Buffered TFA (pH 2–3) mitigates this.
  • Byproduct Formation : Column chromatography (SiO₂, gradient elution) removes residual sulfur ylide derivatives in annulation reactions.

Q & A

Q. What are the key steps in synthesizing N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of benzofuran-2-carbonyl chloride with a piperidine derivative, followed by sulfonamide formation. For example, intermediates like 5-bromofuran-2-carbonyl chloride can be prepared via refluxing 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) . Optimize yields by controlling solvent polarity (e.g., dichloromethane for acylations) and reaction time (monitored via TLC). Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify regiochemistry of the benzofuran and piperidine moieties. For example, 1H^1 \text{H} NMR peaks near δ 7.5–8.0 ppm confirm aromatic protons in benzofuran, while δ 3.0–4.0 ppm signals correlate to piperidine methylene groups . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, and HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For sulfonamide derivatives, IC50_{50} values are determined via dose-response curves (0.1–100 µM range). Include positive controls (e.g., known inhibitors) and validate results with triplicate runs. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. What structural features of this compound contribute to its potential selectivity in enzyme inhibition?

  • Methodological Answer : The benzofuran-2-carbonyl group may enhance hydrophobic interactions with enzyme active sites, while the sulfonamide moiety acts as a hydrogen-bond acceptor. Computational docking (e.g., AutoDock Vina) can predict binding poses. Compare with analogs lacking the dihydrobenzofuran ring to isolate steric/electronic contributions . X-ray crystallography of enzyme-ligand complexes (e.g., PDB deposition) provides atomic-level insights .

Q. How can researchers resolve contradictions in solubility data across different experimental conditions?

  • Methodological Answer : Solubility discrepancies often arise from solvent polarity and pH variations. Use a standardized protocol: measure solubility in DMSO (for stock solutions) and PBS (pH 7.4) via nephelometry. For low solubility, employ co-solvents (e.g., 10% PEG-400) or formulate as nanoparticles (solvent evaporation method). Document temperature and agitation rates to ensure reproducibility .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. Perform microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Deuterium labeling at metabolically vulnerable sites (e.g., benzylic positions) can prolong half-life. Compare metabolite profiles with/without stabilizers like NADPH .

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

StepSolventCatalystYield (%)Purity (HPLC)Reference
Benzofuran acylationDCMDMAP7898.5
Sulfonamide couplingTHFEDC/HOBt6597.0

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegrationReference
Piperidine CH₂2.8–3.2m4H
Benzofuran aromatic7.6–8.1dd4H

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